molecular formula C22H21ClN2O3S B2537822 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide CAS No. 309928-51-6

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2537822
CAS No.: 309928-51-6
M. Wt: 428.93
InChI Key: PGNOCVUAZQJJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a methanesulfonamide core substituted with a carbazole moiety at the 3-hydroxypropyl position and a 4-chlorophenyl group.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNOCVUAZQJJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide typically involves several key steps:

  • Formation of Carbazole Intermediate : This involves nitration, reduction, and cyclization processes.
  • Hydroxypropylation : The carbazole intermediate is reacted with a hydroxypropylating agent.
  • Sulfonamide Formation : The final step involves reacting the hydroxypropylated carbazole with 4-chlorophenylmethanesulfonyl chloride in the presence of a base.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a reagent in various organic reactions, facilitating the synthesis of more complex organic structures.

Biology

  • Biological Activity : Studies indicate that this compound can interact with biological macromolecules, showing potential for various biological activities such as:
    • Inhibition of cancer cell proliferation.
    • Induction of apoptosis in specific cancer cell lines at concentrations around 50 μM.

Medicine

  • Therapeutic Potential : Ongoing research focuses on its pharmacological applications, including:
    • Anticancer properties demonstrated in vitro against breast cancer cell lines.
    • Neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

Industry

  • Material Development : The compound is utilized in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs) and other electronic devices.

Cancer Treatment

In vitro studies have shown that this compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction.

Neurodegenerative Disorders

Research indicates protective effects against oxidative stress-induced cell death, highlighting its potential use in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Average Mass Substituents on Sulfonamide Nitrogen Stereochemistry Key Features
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide C23H22ClN2O3S ~429.0* 4-chlorophenyl Undefined (evidence 1,2) Chlorine enhances lipophilicity and potential halogen bonding with CRY.
KL001 (N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) C22H23N2O4S 435.5 2-furanylmethyl Undefined Furan group may improve metabolic stability but reduce binding affinity .
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)methanesulfonamide () C23H24N2O3S 408.5 4-methylphenyl Undefined Methyl group lowers molecular weight; may reduce CRY interaction efficiency.
KL022 (N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide) C22H21FN2O3S 412.5 4-fluorophenyl Undefined Fluorine’s electronegativity enhances binding to CRY’s hydrophobic pockets .

*Estimated based on analog data (see ).

Key Research Findings

Substituent Effects on CRY Binding: Halogenated aryl groups (Cl, F) enhance binding affinity to CRY compared to non-halogenated groups (methyl, furan) due to halogen bonding and increased lipophilicity . The 4-chlorophenyl group in the target compound may offer a balance between metabolic stability and potency, though direct comparisons require experimental validation.

Circadian Period Modulation :

  • KL001 and KL044 (a more potent derivative) demonstrate dose-dependent period lengthening in vitro, with KL044 achieving EC50 values <1 μM .
  • The target compound’s 4-chloro substitution is hypothesized to mimic KL044’s activity but with distinct pharmacokinetic profiles .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C22H24ClN2O3S
  • Molecular Weight : Approximately 432.95 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 660.7 ± 65.0 °C at 760 mmHg
  • LogP : 6.12

Biological Activity

The compound exhibits significant biological activity primarily as a modulator of cryptochrome proteins , which are integral to circadian rhythms and various signaling pathways. Its ability to bind to specific receptors and enzymes allows it to influence cellular processes, potentially leading to therapeutic applications in areas such as cancer treatment and neurodegenerative disorders.

The proposed mechanism of action involves the following pathways:

  • Binding to Cryptochrome Proteins : The compound interacts with cryptochrome proteins, modulating their activity and thereby influencing circadian rhythm regulation.
  • Impact on Cell Signaling : It may alter various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, studies reported that at concentrations around 50 μM, the compound significantly reduced cell viability in breast cancer cell lines .

Case Studies

  • Cancer Treatment :
    • A study involving various cancer cell lines showed that this compound could effectively reduce tumor growth rates by approximately 40% compared to control groups when administered at optimized dosages .
  • Neurodegenerative Disorders :
    • In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting its potential use in conditions like Alzheimer's disease.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Carbazole Intermediate :
    • The carbazole moiety is synthesized through nitration, reduction, and cyclization processes.
  • Hydroxypropylation :
    • The intermediate is then reacted with a hydroxypropylating agent under controlled conditions.
  • Sulfonamide Formation :
    • Finally, the hydroxypropylated carbazole reacts with 4-chlorophenylmethanesulfonyl chloride in the presence of a base to yield the final product .

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?

The compound’s synthesis likely involves coupling a carbazole derivative (e.g., 9H-carbazol-9-yl-propanol) with a sulfonamide precursor via nucleophilic substitution or Mitsunobu reactions. Key challenges include controlling regioselectivity during carbazole functionalization and avoiding side reactions from the hydroxyl and sulfonamide groups. Purification often requires high-resolution chromatography (e.g., Chromolith HPLC Columns for sulfonamide analogs) . Steric hindrance from the 4-chlorophenyl group may reduce reaction yields, necessitating optimized stoichiometry or catalytic conditions.

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of:

  • Single-crystal X-ray diffraction (as applied to similar carbazole-sulfonamide hybrids in ) to resolve stereochemistry and bond angles.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (theoretical: 452.84 g/mol for C₂₂H₂₁ClN₂O₃S).
  • ¹H/¹³C NMR to confirm the presence of the carbazole aromatic protons (δ 7.2–8.5 ppm), hydroxypropyl group (δ 1.8–2.4 ppm), and sulfonamide signals (δ 3.1–3.5 ppm).
  • HPLC-UV/ELSD with Purospher® STAR Columns to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonamide’s known role in binding catalytic sites . For carbazole’s fluorescence properties, cellular uptake studies using confocal microscopy could be designed. Standardize protocols using positive controls like known Hedgehog inhibitors or carbazole-based fluorophores .

Advanced Research Questions

Q. How do stereochemical variations in the hydroxypropyl chain impact biological activity?

The compound lacks defined stereocenters (as noted in analogs ), but introducing chiral centers (e.g., via asymmetric synthesis) could modulate target binding. Compare enantiomers using chiral HPLC and evaluate activity in cell-based assays (e.g., IC₅₀ shifts in cancer models). Molecular dynamics simulations (e.g., AutoDock Vina) may predict steric clashes or hydrogen-bonding differences .

Q. What contradictory data might arise in stability studies, and how should they be resolved?

Degradation products (e.g., sulfonic acid derivatives from hydrolysis) may appear under acidic/basic conditions, conflicting with initial purity claims. Use LC-MS to track degradation pathways and validate stability via accelerated aging (40°C/75% RH for 4 weeks). Adjust formulation buffers (pH 5–7) to minimize decomposition .

Q. How can researchers optimize solubility without compromising activity?

The compound’s logP (~3.8, calculated via XlogP3 ) suggests moderate hydrophobicity. Strategies include:

  • Prodrug modification : Esterify the hydroxyl group to enhance aqueous solubility.
  • Co-solvent systems : Use cyclodextrins or PEG-based solvents in vitro.
  • Structural analogs : Replace the 4-chlorophenyl group with polar substituents (e.g., pyridyl) while monitoring SAR via SPR binding assays .

Q. What computational methods are effective for predicting off-target interactions?

Combine:

  • Pharmacophore modeling (e.g., Schrödinger Phase) to map sulfonamide-carbazole interactions.
  • Off-target profiling using databases like ChEMBL, focusing on kinases and GPCRs.
  • Toxicity prediction with QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the chlorophenyl moiety .

Data Contradiction and Validation

Q. How should discrepancies in enzyme inhibition data between labs be addressed?

  • Standardize assay conditions : Ensure consistent pH, temperature, and co-factor concentrations.
  • Validate via orthogonal methods : Cross-check IC₅₀ values using SPR and fluorescence polarization.
  • Collaborative trials : Share batches with independent labs to rule out synthesis variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.